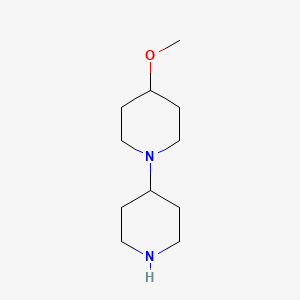

4-Methoxy-1,4'-bipiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTOCUJJGMOUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655938 | |

| Record name | 4-Methoxy-1,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930603-98-8 | |

| Record name | 4-Methoxy-1,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Bipiperidine Scaffold

An In-Depth Technical Guide to 4-Methoxy-1,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The 1,4'-bipiperidine framework has emerged as a privileged scaffold, frequently incorporated into molecules targeting a wide array of biological systems, particularly within the central nervous system (CNS). Its rigid, saturated structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with protein targets. This guide provides a comprehensive technical overview of a specific derivative, this compound, focusing on its chemical identity, synthesis, analytical characterization, and potential applications in drug discovery.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is the foundation of all chemical research. This compound is most commonly handled and available commercially as its dihydrochloride salt to improve stability and solubility. The Chemical Abstracts Service (CAS) has assigned the number 930604-26-5 to this compound dihydrochloride. Understanding its key identifiers is crucial for accurate sourcing, documentation, and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | This compound dihydrochloride | |

| CAS Number | 930604-26-5 | |

| Molecular Formula | C₁₁H₂₄Cl₂N₂O | |

| Molecular Weight | 271.23 g/mol | |

| SMILES Code | COC1CCN(C2CCNCC2)CC1.[H]Cl.[H]Cl | |

| Purity (Typical) | ≥97% |

For context, it is important to distinguish this compound from its parent structures:

-

1,4'-Bipiperidine: The core scaffold without the methoxy group, identified by CAS Number 4897-50-1[1][2][3].

-

4-Methoxypiperidine: A key synthetic precursor, identified by CAS Number 4045-24-3[4].

Section 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical approach involves the N-alkylation of 4-methoxypiperidine with a protected 4-piperidone derivative, followed by deprotection. The causality behind this choice is rooted in the high reactivity of the secondary amine of 4-methoxypiperidine and the need to prevent unwanted side reactions.

Synthetic Workflow Diagram

The following diagram illustrates a validated synthetic pathway.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Methoxy-1,4'-bipiperidine

Introduction

In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth technical overview of the analytical workflow for the structure elucidation of 4-Methoxy-1,4'-bipiperidine, a novel piperidine derivative. Piperidine and bipiperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules, making the precise characterization of their analogues a critical task for researchers, medicinal chemists, and drug development professionals.

This document eschews a rigid, templated approach, instead presenting a logical and causality-driven narrative that mirrors the real-world process of structural verification. As a self-validating system, each analytical step builds upon the last, weaving together a cohesive and unambiguous structural assignment. We will proceed from the foundational molecular formula determination by mass spectrometry, through the detailed mapping of the carbon-hydrogen framework by one- and two-dimensional nuclear magnetic resonance spectroscopy, to the confirmation of functional groups via infrared spectroscopy. Each section will not only detail the protocol but also explain the scientific rationale behind its application, grounded in authoritative principles of analytical chemistry.

Proposed Synthesis of this compound

To provide a practical context for the structural elucidation, we propose a plausible and efficient synthesis of this compound via a one-pot reductive amination reaction. This common and robust method is a cornerstone of amine synthesis in medicinal chemistry[1][2]. The reaction involves the condensation of 4-piperidone with 4-methoxypiperidine to form an iminium ion intermediate, which is then reduced in situ to yield the target bipiperidine.

Reaction Scheme:

This synthetic route is chosen for its high efficiency and selectivity, typically proceeding under mild conditions and offering a direct path to the desired product. The structural elucidation that follows serves to confirm the successful formation of the target molecule from this reaction.

I. Mass Spectrometry: Determining the Molecular Blueprint

The first step in any structural elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, from which the elemental composition can be definitively established.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation : A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile. A 10 µL aliquot of this stock solution is then further diluted into 1 mL of the same solvent.[3][4]

-

Instrumentation : A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Analysis Parameters :

-

Ionization Mode : Positive ion mode is selected, as the basic nitrogen atoms of the bipiperidine structure are readily protonated.

-

Infusion : The sample is introduced into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

-

Mass Range : A scan range of m/z 50-500 is typically sufficient to observe the parent ion.

-

Data Acquisition : Data is acquired in high-resolution mode to achieve mass accuracy within 5 ppm.

-

Data Interpretation and Causality

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) is the critical piece of data.

Table 1: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₂₂N₂O |

| Exact Mass (M) | 198.1732 u |

| [M+H]⁺ (Calculated) | 199.1805 u |

| [M+H]⁺ (Observed) | 199.1801 u |

| Mass Accuracy | -2.0 ppm |

The observed mass of 199.1801 is in excellent agreement with the calculated mass for the protonated form of C₁₁H₂₂N₂O. This result provides strong evidence for the proposed molecular formula and rules out other potential elemental compositions. The fragmentation pattern, which can be studied using tandem MS (MS/MS), would likely show cleavage of the C-N bond between the two piperidine rings, as this is a common fragmentation pathway for such structures.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

With the molecular formula established, NMR spectroscopy is employed to map out the precise connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer is used.

-

1D Experiments :

-

¹H NMR : A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR : A proton-decoupled experiment is run to obtain a spectrum with single lines for each unique carbon. A sufficient number of scans is acquired to achieve a good signal-to-noise ratio.[5]

-

-

2D Experiments :

-

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6][7]

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[2][8]

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[2][9]

-

Data Interpretation and Structural Elucidation

The following sections detail the interpretation of the predicted NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for all the non-equivalent protons in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, while the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display a single peak for each unique carbon atom. The chemical shift is indicative of the carbon's hybridization and the nature of the atoms attached to it.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Integration |

| 1' | 55.4 | 3.30 | s | 3H |

| 2, 6 | 50.5 | 2.80 | m | 4H |

| 2', 6' | 32.0 | 1.85 | m | 4H |

| 3, 5 | 26.5 | 2.20 | m | 4H |

| 3', 5' | 32.0 | 1.60 | m | 4H |

| 4 | 60.2 | 2.40 | m | 1H |

| 4' | 76.8 | 3.40 | m | 1H |

2D NMR Correlation Analysis

The 2D NMR spectra are essential for unambiguously assigning the signals listed above and confirming the connectivity.

-

COSY Analysis : The COSY spectrum would show correlations between the protons on adjacent carbons within each piperidine ring. For instance, the protons at positions 2 and 3 would show a cross-peak, as would the protons at positions 2' and 3'.

-

HSQC Analysis : The HSQC spectrum directly links the proton signals to their attached carbons. For example, the proton signal at δ 3.30 ppm would correlate with the carbon signal at δ 55.4 ppm, confirming this as the methoxy group (-OCH₃). The proton at δ 3.40 ppm would correlate with the carbon at δ 76.8 ppm, assigning them to the C4'-H4' pair.

-

HMBC Analysis : The HMBC spectrum is the final piece of the puzzle, revealing long-range (2- and 3-bond) correlations. Crucially, a correlation would be observed between the protons on C2/C6 (δ 2.80 ppm) and the carbon at C4' (δ 76.8 ppm), confirming the connection point between the two piperidine rings. Additionally, a correlation between the methoxy protons (δ 3.30 ppm) and the C4' carbon (δ 76.8 ppm) would solidify the position of the methoxy group.

III. Infrared (IR) Spectroscopy: Functional Group Confirmation

While NMR and MS provide the core structural framework, Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[10]

-

Pellet Formation : The homogenous powder mixture is placed into a die and pressed under high pressure (8-10 tons) to form a thin, transparent pellet.[10]

-

Analysis : The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. For this compound, the key expected absorptions are:

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2800 | C-H stretching | Aliphatic CH, CH₂, CH₃ |

| 1100-1000 | C-O stretching | Ether (C-O-C) |

| 1250-1020 | C-N stretching | Aliphatic amine |

The presence of strong C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic nature of the piperidine rings. A distinct, strong absorption band in the 1100-1000 cm⁻¹ region would be characteristic of the C-O ether linkage, and C-N stretching vibrations would further support the piperidine structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the molecular formula, serving as the fundamental blueprint. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, establishing the carbon-hydrogen framework and the precise arrangement of the two piperidine rings and the methoxy substituent. Finally, FT-IR spectroscopy offers rapid confirmation of the key functional groups present in the molecule.

This multi-faceted, self-validating approach ensures a high degree of confidence in the final structural assignment. The detailed protocols and interpretation logic presented in this guide provide a robust framework for researchers and scientists engaged in the synthesis and characterization of novel chemical entities, underscoring the importance of rigorous analytical chemistry in advancing drug discovery and development.

References

- 1. jocpr.com [jocpr.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 4. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]

- 9. US4550116A - Piperidine derivatives - Google Patents [patents.google.com]

- 10. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of the 4-Methoxy-1,4'-bipiperidine Scaffold

Foreword: Navigating the Knowns and Unknowns

In the landscape of medicinal chemistry, specific molecular scaffolds often emerge as privileged structures, demonstrating a propensity for interacting with various biological targets. The 1,4'-bipiperidine core is one such scaffold, found in a range of biologically active compounds. This guide focuses on the biological activities associated with this core, with a particular emphasis on the potential contributions of a 4-methoxy substitution, creating the 4-Methoxy-1,4'-bipiperidine structure.

It is important to note at the outset that while the 1,4'-bipiperidine scaffold is well-represented in scientific literature, direct and extensive biological data for the specific molecule, this compound, is not abundant in publicly accessible databases. Therefore, this guide will take a scientifically rigorous approach by examining the biological activities of closely related 1,4'-bipiperidine derivatives. By analyzing the structure-activity relationships (SAR) of these analogs, we can infer the likely biological profile and potential therapeutic applications of the this compound scaffold. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known biological landscape of this chemical series and detailed experimental protocols for its investigation.

The 1,4'-Bipiperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The 1,4'-bipiperidine motif consists of two piperidine rings linked at the 1 and 4' positions. This structure offers a rigid, three-dimensional framework that can orient substituents in specific vectors, making it an attractive scaffold for targeting G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. The basic nitrogen atoms of the piperidine rings can engage in crucial ionic interactions with acidic residues in receptor binding pockets.

The introduction of a methoxy group at the 4-position of one of the piperidine rings, as in this compound, can influence several key properties of the molecule:

-

Lipophilicity: The methoxy group can modulate the overall lipophilicity of the molecule, which in turn affects its solubility, permeability across biological membranes (including the blood-brain barrier), and metabolic stability.

-

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor binding site.

-

Conformation: The size and electronics of the methoxy group can influence the preferred conformation of the piperidine ring, which can impact binding affinity and selectivity for a particular target.

Biological Targets of 1,4'-Bipiperidine Derivatives

Research into 1,4'-bipiperidine derivatives has revealed their activity at several important biological targets, most notably the histamine H3 receptor and the C-C chemokine receptor type 5 (CCR5).

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS. Antagonists of the H3 receptor are of interest for the treatment of a variety of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD)[1].

A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines has been synthesized and evaluated as non-imidazole histamine H3 receptor antagonists[2]. The 1,4'-bipiperidine moiety in these compounds serves as a key structural element for interacting with the receptor. Structure-activity relationship studies on these compounds have focused on modifications at the 6-position of the pyridine ring to enhance potency and reduce off-target effects, such as hERG channel activity[2].

While the specific contribution of a 4-methoxy group on the bipiperidine core has not been explicitly detailed in this series, the exploration of various substituents on the scaffold highlights the importance of fine-tuning the physicochemical properties of this region of the molecule to achieve optimal H3 receptor antagonism.

The histamine H3 receptor is a Gi/o-coupled GPCR. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels. H3 receptor antagonists block the binding of histamine, thereby preventing this signaling cascade and leading to an increase in the release of histamine and other neurotransmitters.

Caption: Signaling pathway of the histamine H3 receptor.

CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a GPCR that plays a crucial role in the immune system. It is also a co-receptor for the entry of the most common strains of HIV-1 into host cells. Consequently, CCR5 antagonists are an important class of antiretroviral drugs[3].

Several classes of 1,4'-disubstituted piperidine and piperazine derivatives have been designed and synthesized as CCR5 antagonists and evaluated for their anti-HIV-1 activity[3][4]. These studies have demonstrated that the 1,4'-bipiperidine scaffold can be effectively utilized to create potent CCR5 antagonists. The SAR studies in this area have explored a wide range of substituents on both piperidine rings to optimize potency, metabolic stability, and pharmacokinetic properties[4]. For instance, the introduction of polar groups has been shown to improve metabolic stability[4]. A methoxy group, with its potential for hydrogen bonding and its influence on lipophilicity, could be a valuable substituent in the design of novel CCR5 antagonists based on the 1,4'-bipiperidine scaffold.

CCR5 is a Gq-coupled GPCR. Its natural ligands are chemokines such as RANTES, MIP-1α, and MIP-1β. Binding of these chemokines to CCR5 initiates a signaling cascade that leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). In the context of HIV-1 infection, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of T-cells, which induces a conformational change in gp120, allowing it to bind to CCR5. This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral core into the cell. CCR5 antagonists physically block the interaction between gp120 and CCR5, thereby preventing viral entry.

References

- 1. In vivo evaluation of effects of histamine H3 receptor antagonists on methamphetamine-induced hyperlocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Methoxy-1,4'-bipiperidine

Abstract The 1,4'-bipiperidine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into centrally active agents due to its ability to confer favorable physicochemical properties and engage with a variety of neurological targets. This guide addresses the compound 4-Methoxy-1,4'-bipiperidine, a molecule of significant interest yet with a publicly uncharted mechanism of action. In the absence of established pharmacological data, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, field-proven approach to hypothesize, investigate, and ultimately define the compound's core mechanism of action. By synthesizing insights from structurally related compounds, we propose potential biological targets and provide a detailed, multi-tiered experimental plan to rigorously test these hypotheses. This whitepaper is designed not as a static review, but as a dynamic, actionable framework for discovery.

Part 1: Foundational Analysis and Hypothesis Generation

Structural and Physicochemical Assessment of this compound

The initial step in characterizing any novel chemical entity is a thorough analysis of its structure. This compound consists of two piperidine rings linked at the 1 and 4' positions. A methoxy group is appended to the 4-position of the first piperidine ring. This structure suggests several key features relevant to its potential biological activity:

-

Basic Nitrogen Atoms: The presence of two tertiary amine groups makes the molecule basic and likely protonated at physiological pH. These protonated amines are critical pharmacophoric features for interacting with acidic residues (e.g., Aspartic Acid, Glutamic Acid) in the binding pockets of many G-protein coupled receptors (GPCRs) and ion channels.

-

Lipophilicity and CNS Penetrance: The bipiperidine core, while containing polar nitrogens, is largely aliphatic. The addition of a methoxy group can subtly modulate lipophilicity. An initial in silico assessment is crucial to predict its ability to cross the blood-brain barrier (BBB), a prerequisite for any central nervous system (CNS) activity. Tools for calculating CNS Multiparameter Optimization (MPO) scores can provide a preliminary indication of its suitability as a CNS drug candidate[1][2].

-

Rotatable Bonds: The bond connecting the two piperidine rings allows for conformational flexibility, which can be critical for fitting into specific receptor topographies.

Hypothesis Formulation from Analog-Based Evidence

While direct studies on this compound are scarce, the broader class of 1,4'-bipiperidine and related piperidine derivatives is well-documented in medicinal chemistry literature. This body of work provides a strong foundation for forming an evidence-based hypothesis regarding its potential targets.

Hypothesis 1: Dopamine Receptor Modulation The 1,4'-bipiperidine scaffold is a known component of ligands targeting dopamine receptors, particularly the D2 and D4 subtypes. For instance, derivatives have been synthesized as potent D2 receptor ligands for potential use as atypical antipsychotics[3]. Furthermore, extensive research has identified piperidine-based molecules as highly potent and selective D4 receptor antagonists, which are being investigated for conditions like L-DOPA-induced dyskinesia in Parkinson's disease and glioblastoma[1][4][5]. The structural similarity makes dopamine receptors a primary hypothetical target.

Hypothesis 2: Sigma Receptor Interaction There is a well-established pharmacophoric overlap between ligands for dopamine receptors and sigma (σ) receptors, particularly the σ1 subtype. Research has demonstrated that piperidine scaffolds can be readily adapted to create potent σ1 modulators, which are implicated in a variety of CNS disorders including pain, depression, and neurodegenerative diseases[6]. The basic nitrogen and overall topology of this compound align with known σ1 ligand requirements.

Hypothesis 3: Histamine H3 Receptor Antagonism The 2-(1,4'-bipiperidin-1'-yl) scaffold has been successfully employed to develop non-imidazole histamine H3 receptor antagonists[7]. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive disorders and other CNS conditions.

Based on this analysis, we can logically prioritize the investigation, starting with the most recurrently associated targets for this scaffold.

Part 2: A Multi-Tiered Strategy for Mechanistic Elucidation

A robust investigation into the mechanism of action follows a hierarchical approach, from broad, high-throughput screening to specific, in-depth functional analysis.

Tier 1: Initial Target Screening and Binding Affinity Determination

The first objective is to identify which, if any, of the hypothesized targets interact with this compound.

Experimental Protocol: Radioligand Binding Assays

This is the gold-standard method for determining the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound for human recombinant dopamine (D1, D2, D3, D4, D5), sigma (σ1, σ2), and histamine (H1, H2, H3, H4) receptors.

Methodology:

-

Membrane Preparation: Obtain commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant receptor of interest.

-

Assay Buffer Preparation: Prepare a suitable binding buffer specific to each receptor target (e.g., Tris-HCl buffer with appropriate ions like MgCl2, NaCl).

-

Competitive Binding Setup:

-

In a 96-well plate, add a fixed concentration of a specific high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2/D4, [³H]-Pentazocine for σ1, [³H]-N-α-methylhistamine for H3).

-

Add increasing concentrations of the test compound, this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known, non-radioactive ligand).

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Target Affinity Profile

| Target Receptor | Radioligand Used | Ki (nM) of this compound |

| Dopamine D1 | [³H]-SCH23390 | Experimental Value |

| Dopamine D2 | [³H]-Spiperone | Experimental Value |

| Dopamine D3 | [³H]-Spiperone | Experimental Value |

| Dopamine D4 | [³H]-Spiperone | Experimental Value |

| Sigma-1 (σ1) | [³H]-Pentazocine | Experimental Value |

| Sigma-2 (σ2) | [³H]-DTG | Experimental Value |

| Histamine H3 | [³H]-N-α-methylhistamine | Experimental Value |

This table should be populated with the experimentally determined Ki values. A lower Ki indicates higher binding affinity.

Workflow Diagram: Target Identification

Caption: Hierarchical workflow for elucidating the mechanism of action.

Tier 2: Functional Characterization

Once a high-affinity target is identified, the next critical step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block its activation by the endogenous ligand (antagonist), or reduce its basal activity (inverse agonist)?

Experimental Protocol: GPCR Functional Assays (Example: Dopamine D4 Receptor)

Assuming Tier 1 reveals high affinity for the D4 receptor, which signals through the Gi/o pathway to inhibit adenylyl cyclase and reduce cyclic AMP (cAMP).

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the D4 receptor.

Methodology (Antagonist Mode):

-

Cell Culture: Use HEK293 cells stably expressing the human D4 receptor.

-

Assay Principle: Utilize a cAMP detection assay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based).

-

Procedure:

-

Plate the cells in a 384-well plate.

-

Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) at its EC80 concentration (the concentration that gives 80% of the maximal response). This stimulation is done in the presence of forskolin, an adenylyl cyclase activator, to generate a robust cAMP signal that can be inhibited.

-

After incubation, lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

-

Read the plate on a compatible microplate reader.

-

-

Data Analysis:

-

Plot the cAMP signal against the log concentration of this compound.

-

A dose-dependent increase in the cAMP signal (reversing the effect of the agonist) indicates antagonistic activity.

-

Calculate the IC50 from this curve, which represents the concentration of the antagonist that restores the agonist response by 50%.

-

Methodology (Agonist Mode):

-

Follow a similar procedure but omit the addition of the standard agonist. A dose-dependent decrease in the forskolin-stimulated cAMP signal would indicate agonist activity.

Signaling Pathway Diagram: D4 Receptor Antagonism

Caption: Hypothesized antagonistic action at the D4 receptor.

Tier 3: In Vitro and In Vivo Phenotypic Consequences

The final stage connects molecular action to a physiological outcome. This involves testing the compound in more complex biological systems.

In Vitro Cellular Models: If the compound is a D4 antagonist, its effects can be studied in cell models relevant to Parkinson's disease or glioblastoma. For example, in primary neuronal cultures, one could assess its ability to modulate neurite outgrowth or protect against neurotoxins. In glioblastoma cell lines, its effect on cell viability and proliferation could be measured[5].

In Vivo Animal Models: Based on the hypothesized CNS activity, preliminary in vivo studies in rodents are warranted to assess:

-

Pharmacokinetics and BBB Penetration: Determine the compound's half-life, bioavailability, and brain-to-plasma ratio.

-

Locomotor Activity: Assess for stimulant or sedative effects, which can be indicative of dopamine system modulation[8].

-

Cognition Models: If H3 antagonism is confirmed, tests like the novel object recognition or passive avoidance tests could be used to evaluate pro-cognitive effects[9].

Part 3: Conclusions and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for the systematic elucidation of the mechanism of action for this compound. By leveraging data from structurally related molecules, we have prioritized dopamine, sigma, and histamine receptors as primary targets for investigation. The proposed multi-tiered experimental plan, progressing from in vitro binding and functional assays to cellular and in vivo models, represents a rigorous and efficient path to defining the compound's pharmacological profile.

The true value of this compound, whether as a chemical probe to study complex biology or as a lead scaffold for therapeutic development, can only be unlocked through the disciplined application of the principles and protocols outlined herein. The insights gained will not only characterize this specific molecule but will also contribute to the broader understanding of the structure-activity relationships governing the versatile 1,4'-bipiperidine chemical class.

References

- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accelerating CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 3. Bivalent dopamine D2 receptor ligands: synthesis and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-Methoxy-1,4'-bipiperidine: A Structural and Mechanistic Investigation

An In-depth Technical Guide

Executive Summary

4-Methoxy-1,4'-bipiperidine is a novel chemical entity featuring a bipiperidine core, a scaffold prevalent in centrally active therapeutic agents. While this specific molecule is not extensively characterized in public literature, its structural motifs suggest a high probability of interaction with key neurological targets. This guide provides a predictive analysis of its most likely therapeutic targets, grounded in principles of medicinal chemistry and pharmacology. We posit that this compound holds potential as a modulator of the Sigma-1 (σ1) receptor, the Dopamine D2 receptor, and the N-methyl-D-aspartate (NMDA) receptor complex. For each proposed target, we delineate the scientific rationale, explore the mechanistic pathways, and provide detailed, self-validating experimental workflows for affinity and efficacy characterization. This document serves as a foundational whitepaper to guide preclinical research and drug discovery efforts for this and structurally related compounds.

Introduction: Deconstructing this compound

The structure of this compound combines two key pharmacophoric elements: the rigid, yet conformationally flexible, 1,4'-bipiperidine core and a methoxy ether group. The bipiperidine scaffold is a well-established "privileged structure" in CNS drug discovery, capable of positioning nitrogen atoms and aliphatic rings in precise three-dimensional orientations to engage with receptor binding pockets. The methoxy group can significantly influence metabolic stability, blood-brain barrier permeability, and binding affinity through hydrogen bond acceptance.

This guide will systematically evaluate the following high-probability targets based on these structural features:

-

The Sigma-1 (σ1) Receptor: A unique intracellular chaperone protein implicated in neuroprotection and psychiatric disorders.[1][2][3]

-

The Dopamine D2 Receptor: A primary target for antipsychotic medications.[4][5]

-

The NMDA Receptor: A critical ionotropic glutamate receptor involved in synaptic plasticity and cognitive function.[6][7][8]

Our analysis is built on the foundational principle that structurally similar molecules often exhibit analogous pharmacological activities. By examining the established pharmacology of the bipiperidine core, we can construct a logical, evidence-based framework for investigating the therapeutic potential of this compound.

Primary Target Candidate: The Sigma-1 (σ1) Receptor

Scientific Rationale

The σ1 receptor is an intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular stress responses and calcium homeostasis.[9][10] A vast number of known σ1 receptor ligands, including psychoactive drugs like the antidepressant fluvoxamine and the antipsychotic haloperidol, are amines that feature structural motifs similar to the bipiperidine core.[1][2][3] The receptor's binding pocket is known to accommodate such structures, making it a highly probable target for this compound. Ligands for the σ1 receptor are being investigated for therapeutic utility in depression, anxiety, schizophrenia, and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[2][9][10]

Proposed Mechanism of Action & Signaling Pathway

As a chaperone protein, the σ1 receptor stabilizes the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), modulating its ability to release calcium (Ca²⁺) from the ER.[9] Upon binding of an agonist ligand, the σ1 receptor is thought to dissociate from its client proteins (like IP3R), promoting proper protein folding, enhancing Ca²⁺ signaling to the mitochondria, and mitigating ER stress. This cascade of events ultimately supports neuronal survival and enhances synaptic plasticity.

Caption: Proposed signaling pathway for a Sigma-1 receptor agonist.

Experimental Validation Workflow

To confirm and characterize the interaction with the σ1 receptor, a tiered experimental approach is necessary. This workflow ensures that resources are directed toward functional characterization only after direct binding is confirmed.

Caption: Tiered experimental workflow for target validation.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human σ1 receptor.

Methodology: Competitive displacement of a high-affinity radioligand.

-

Materials:

-

Membrane homogenates from cells stably expressing the human σ1 receptor (e.g., HEK293-σ1R).

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test Compound: this compound, serially diluted (0.1 nM to 100 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (GF/B) and a cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare assay reactions in a 96-well plate. Each well will contain:

-

50 µL Assay Buffer

-

50 µL Test Compound (at various concentrations) or vehicle/haloperidol.

-

50 µL [³H]-(+)-pentazocine (at a final concentration near its Kₔ, e.g., 2-3 nM).

-

50 µL cell membrane homogenate (25-50 µg protein).

-

-

Incubate the plate at 37°C for 120 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Secondary Target Candidate: The Dopamine D2 Receptor

Scientific Rationale

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that is the primary pharmacological target for both typical and atypical antipsychotic drugs used to treat schizophrenia.[4] The piperidine and related heterocyclic scaffolds are classic structural components of a multitude of D2 receptor antagonists.[5] The D2 receptor is coupled to Gαi/o proteins, which inhibit the production of cyclic AMP (cAMP). Given the structural precedent, it is logical to investigate this compound for potential antagonist or partial agonist activity at the D2 receptor.

Proposed Mechanism of Action & Signaling Pathway

Dopamine binding to the D2 receptor activates the inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase (AC). This reduces the conversion of ATP to cAMP. A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA) and modulation of downstream effectors. An antagonist would block dopamine from binding, thereby preventing this signaling cascade.

Caption: Proposed antagonistic action at the Dopamine D2 receptor.

Experimental Validation

Objective: To determine the functional activity (as an antagonist or inverse agonist) of this compound at the human D2 receptor.

Methodology: A cell-based assay measuring the inhibition of forskolin-stimulated cAMP production.

-

Materials:

-

CHO or HEK293 cells stably expressing the human D2 receptor.

-

Dopamine (as the agonist).

-

Forskolin (to stimulate adenylyl cyclase).

-

Test Compound: this compound (0.1 nM to 100 µM).

-

Control Antagonist: Haloperidol or Spiperone.

-

cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

-

-

Procedure:

-

Plate the D2-expressing cells in a 96-well or 384-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of the Test Compound or control antagonist for 15-30 minutes at 37°C.

-

Add a fixed concentration of dopamine (an EC₈₀ concentration, determined previously) along with a fixed concentration of forskolin (e.g., 1-10 µM).

-

Incubate for an additional 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data, setting the response to forskolin + dopamine as 0% inhibition and the response to a maximal concentration of a control antagonist as 100% inhibition.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which represents its potency as an antagonist.

-

Tertiary Target Candidate: The NMDA Receptor Complex

Scientific Rationale

The NMDA receptor is a ligand-gated ion channel crucial for learning, memory, and synaptic plasticity.[8] Its dysfunction is implicated in a range of CNS disorders, from schizophrenia and depression to excitotoxic neuronal injury in stroke.[6][7][11] The NMDA receptor complex has multiple allosteric modulatory sites, and various synthetic compounds containing piperidine moieties have been shown to interact with these sites to either enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) receptor function.[12] This makes the NMDA receptor a plausible, albeit more complex, target for this compound.

Proposed Mechanism of Action & Allosteric Modulation

The NMDA receptor requires binding of both glutamate and a co-agonist (glycine or D-serine) to open its ion channel.[6] Allosteric modulators do not bind to the agonist sites but to distinct sites on the receptor complex, changing the receptor's conformation and thereby altering its response to the primary agonists. A NAM, for instance, could decrease the channel's open probability or ion flow without directly blocking glutamate, offering a more nuanced and potentially safer therapeutic profile than direct channel blockers.

Caption: Allosteric modulation of the heterotetrameric NMDA receptor.

Experimental Validation

Objective: To directly measure the effect of this compound on NMDA receptor-mediated currents.

Methodology: Whole-cell voltage-clamp recordings from neurons or cell lines expressing specific NMDA receptor subtypes.

-

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) expressing recombinant NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B).

-

Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

-

External solution (ACSF) containing NMDA, glycine, and blockers for other channels (e.g., TTX for sodium channels, picrotoxin for GABAₐ receptors).

-

Internal solution for the patch pipette.

-

Test Compound: this compound.

-

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a target cell, clamping the membrane potential at -60 or -70 mV.

-

Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current.

-

Once a stable baseline current is established, co-apply the Test Compound at various concentrations along with the agonists.

-

Record the peak and steady-state current in the presence of the compound.

-

Wash out the compound to ensure the effect is reversible.

-

-

Data Analysis:

-

Measure the amplitude of the NMDA-evoked current before, during, and after application of the test compound.

-

Calculate the percentage of inhibition (for a NAM) or potentiation (for a PAM) at each concentration.

-

Generate a concentration-response curve to determine the IC₅₀ or EC₅₀, providing a direct measure of functional potency on the ion channel.

-

Summary of Potential Target Profile

The following table summarizes the key validation parameters to be determined through the proposed experimental workflows. The resulting data will build a pharmacological profile for this compound, clarifying its therapeutic potential.

| Target Receptor | Assay Type | Key Parameter | Therapeutic Implication |

| Sigma-1 (σ1) | Radioligand Binding | Kᵢ (Affinity) | High affinity suggests a primary target. |

| Ca²⁺ Mobilization | EC₅₀ (Potency) | Potent agonism indicates potential for neuroprotective or antidepressant effects. | |

| Dopamine D2 | Radioligand Binding | Kᵢ (Affinity) | High affinity suggests a primary target. |

| cAMP Accumulation | IC₅₀ (Potency) | Potent antagonism indicates potential for antipsychotic effects. | |

| NMDA Complex | Electrophysiology | IC₅₀/EC₅₀ (Potency) | Modulation suggests potential for treating cognitive deficits or excitotoxicity. |

Conclusion and Future Directions

This whitepaper establishes a robust, evidence-based framework for investigating the therapeutic targets of this compound. Based on compelling structural analogies to known CNS-active agents, the Sigma-1 receptor, Dopamine D2 receptor, and NMDA receptor complex are identified as high-priority targets. The detailed experimental protocols provided herein offer a clear path for determining the compound's affinity and functional efficacy at each site.

A compound exhibiting multi-target engagement, for instance, high-affinity σ1 agonism combined with moderate D2 antagonism, could represent a novel class of antipsychotic with built-in neuroprotective and anti-depressive properties. The next critical steps in the preclinical development of this molecule will involve executing these validation workflows, followed by broader selectivity screening (including the hERG channel to assess cardiac risk) and comprehensive ADME/PK (Absorption, Distribution, Metabolism, Excretion/Pharmacokinetics) studies to evaluate its drug-like properties. The insights gained will be instrumental in positioning this compound for potential development in neuropsychiatric or neurodegenerative indications.

References

- 1. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]

- 7. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 10. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]

- 11. NMDA receptor modulator - Wikipedia [en.wikipedia.org]

- 12. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Methoxy-1,4'-bipiperidine in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within the vast arsenal of molecular building blocks, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation.[1][3] This guide delves into the synthesis, properties, and applications of a particularly intriguing derivative: 4-Methoxy-1,4'-bipiperidine . This bipiperidine structure, featuring a methoxy group on one of the piperidine rings, offers a unique combination of features that make it a valuable asset for medicinal chemists, particularly in the realm of Central Nervous System (CNS) drug discovery.[1][4]

The incorporation of the 4-methoxy-piperidine moiety can enhance CNS penetration by modulating lipophilicity and hydrogen bonding capacity, crucial parameters for crossing the blood-brain barrier.[3] The bipiperidine core itself provides a rigid and defined spatial arrangement for appended pharmacophoric groups, enabling a systematic exploration of structure-activity relationships (SAR). This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the strategic importance of the this compound scaffold, from its synthesis to its application in the design of next-generation therapeutics.

Synthetic Strategies: Assembling the this compound Core

The construction of the this compound scaffold can be efficiently achieved through several synthetic routes, with reductive amination being a cornerstone of this process. This powerful transformation allows for the direct coupling of a ketone with an amine, forming a new carbon-nitrogen bond.

Proposed Synthetic Pathway: Reductive Amination

A highly plausible and efficient method for the synthesis of this compound involves the reductive amination of 4-piperidone with 4-methoxypiperidine. This approach is favored for its operational simplicity and generally high yields.[5][6]

Experimental Protocol: Synthesis of this compound via Reductive Amination

Materials:

-

4-Methoxypiperidine hydrochloride

-

N-Boc-4-piperidone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) or a mild base

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Free-Basing of 4-Methoxypiperidine:

-

Dissolve 4-methoxypiperidine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add a mild base such as triethylamine (TEA) (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.

-

Stir the mixture at room temperature for 30 minutes. The formation of triethylamine hydrochloride as a white precipitate may be observed.

-

Filter the mixture to remove the salt and concentrate the filtrate under reduced pressure to obtain the free 4-methoxypiperidine. Use this directly in the next step.

-

-

Reductive Amination:

-

In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) and the freshly prepared 4-methoxypiperidine (1.0-1.2 eq) in 1,2-dichloroethane (DCE).

-

To this solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary for larger-scale reactions.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification of the Boc-Protected Intermediate:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Boc-4-methoxy-1,4'-bipiperidine.

-

-

Deprotection of the Boc Group:

-

Dissolve the purified N-Boc-4-methoxy-1,4'-bipiperidine in dichloromethane (DCM).

-

Add a solution of hydrochloric acid (HCl) in diethyl ether or dioxane (excess, e.g., 4M solution) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete deprotection.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude this compound dihydrochloride salt. This can be further purified by recrystallization if necessary.

-

Applications in Drug Discovery: A Scaffold for Targeting Diverse Biological Systems

The this compound scaffold is a versatile platform for the development of novel therapeutics targeting a wide range of biological systems. Its utility is particularly pronounced in the development of CNS-active agents, where fine-tuning of physicochemical properties is critical for achieving optimal brain penetration and target engagement.[1][4]

Central Nervous System (CNS) Disorders

The piperidine motif is a cornerstone in the design of drugs targeting CNS disorders.[1][4] The this compound scaffold can be strategically employed to develop ligands for various CNS receptors and transporters. For instance, derivatives of bipiperidine have been explored as antagonists for chemokine receptors like CCR5, which are implicated in neuroinflammatory processes.[7] The methoxy group can serve as a hydrogen bond acceptor and influence the overall polarity of the molecule, which is a key determinant of its ability to cross the blood-brain barrier.

Anticancer Agents

Recent research has highlighted the potential of piperidine-containing compounds as anticancer agents.[1][8] The rigid bipiperidine core of this compound can be used to position pharmacophoric groups in a defined orientation to interact with specific targets in cancer cells, such as protein kinases or other enzymes involved in cell proliferation and survival.

Antimicrobial and Antiviral Agents

The bipiperidine scaffold has also been incorporated into molecules with antimicrobial and antiviral activities.[7][9] For example, SCH 351125, a potent and selective CCR5 antagonist with a bipiperidine core, has demonstrated significant antiviral activity against HIV-1.[7] This highlights the potential of the this compound scaffold in the development of novel anti-infective agents.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold provides a robust framework for systematic SAR exploration. Key modifications can be introduced at several positions to optimize biological activity and pharmacokinetic properties:

| Modification Position | Potential Impact |

| N1'-position of the 4-methoxypiperidine ring | Introduction of various substituents can modulate target binding and physicochemical properties. |

| N1-position of the second piperidine ring | Functionalization at this position allows for the attachment of diverse pharmacophoric groups to interact with the biological target. |

| Substitution on the piperidine rings | Introduction of additional substituents can fine-tune potency, selectivity, and metabolic stability. |

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with its favorable physicochemical properties and the ability to serve as a rigid framework for diverse functionalization, makes it an attractive starting point for the design of novel therapeutic agents. The strategic incorporation of this scaffold has the potential to yield compounds with improved efficacy, selectivity, and pharmacokinetic profiles, particularly for challenging targets within the central nervous system. As our understanding of disease biology continues to evolve, the rational design of molecules based on privileged scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. thieme-connect.de [thieme-connect.de]

- 4. ijnrd.org [ijnrd.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 1,4'-Bipiperidine hydrochloride (EVT-3158996) | 172281-92-4 [evitachem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives [mdpi.com]

Introduction: A Proactive Approach to Chemical Safety

An In-Depth Technical Guide to the Safe Handling of 4-Methoxy-1,4'-bipiperidine for Research & Development

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1] Derivatives like this compound represent a class of compounds with significant potential in drug discovery programs. However, with novel structures comes the critical responsibility of ensuring laboratory safety, especially when comprehensive toxicological data is not yet publicly available.

This guide addresses the safe handling of this compound by adopting a conservative, risk-based methodology. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will synthesize a robust safety protocol by analyzing the known hazards of its structural parents and related analogues: piperidine, 1,4'-bipiperidine, and 4-methoxypiperidine. This document is intended for researchers, scientists, and drug development professionals, providing a framework that prioritizes the hierarchy of controls—from engineering solutions to personal protective equipment—to ensure a self-validating system of safety in the laboratory.

Hazard Identification & Risk Assessment

The foundational principle of laboratory safety is a thorough understanding of the potential hazards. Given the structure of this compound, we can infer a hazard profile that necessitates stringent handling precautions.

Synthesized Hazard Profile

By examining its constituent parts, we must assume, as a matter of scientific prudence, that this compound exhibits a combination of hazards. The parent piperidine ring is known to be highly flammable, toxic, and corrosive, causing severe skin burns and eye damage. The 1,4'-bipiperidine core is a known skin, eye, and respiratory irritant, with some data suggesting it is corrosive.[2][3] Furthermore, derivatives like 4-methoxypiperidine are documented as harmful if swallowed or inhaled and are irritants to the skin, eyes, and respiratory system.[4][5]

Therefore, this compound must be treated as a substance that is potentially:

-

Acutely Toxic: Harmful or toxic if swallowed, inhaled, or in contact with skin.[6]

-

Corrosive: Capable of causing severe skin burns and serious eye damage.[3]

-

Irritating: Likely to cause significant irritation to the respiratory tract.[2]

-

Sensitizing: May cause an allergic skin reaction upon contact.[6]

Inferred Physicochemical Properties and Incompatibilities

A proactive risk assessment involves understanding a compound's likely physical behavior and chemical incompatibilities.

| Property | Inferred Value / Characteristic | Rationale & Safety Implication |

| Physical Form | Solid or high-boiling point liquid. | As a solid, it poses an inhalation risk from dust.[6] Standard handling should aim to prevent aerosolization. |

| Combustibility | Combustible. | While likely not as flammable as piperidine, it will burn. Keep away from heat and ignition sources.[6][7] |

| Reactivity | Stable under normal conditions. | Violent reactions can occur with strong oxidizing agents and strong acids.[2][7] |

| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[2][7] | Store separately from these materials to prevent uncontrolled exothermic reactions.[7] |

The Risk Assessment Workflow

Risk is a function of both the intrinsic hazard of a substance and the potential for exposure. Before any new procedure involving this compound, a formal risk assessment should be conducted. The causality is simple: by identifying potential exposure points, we can implement specific controls to mitigate them.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. 1,4'-Bipiperidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. nj.gov [nj.gov]

Methodological & Application

Application Note: A Strategic Approach to the In Vitro Pharmacological Characterization of 4-Methoxy-1,4'-bipiperidine

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive framework for the in vitro characterization of novel compounds featuring the 1,4'-bipiperidine scaffold, using 4-Methoxy-1,4'-bipiperidine as a representative molecule. The 1,4'-bipiperidine motif is a privileged structure in modern medicinal chemistry, frequently associated with high-affinity ligands for G-Protein Coupled Receptors (GPCRs) and Sigma Receptors. This guide moves beyond a single, rigid protocol, instead presenting a logical, tiered workflow. It begins with primary target identification using advanced radioligand binding assays and progresses to functional characterization through second messenger analysis. We detail the principles and step-by-step protocols for competitive binding assays and functional assays (cAMP and calcium flux), emphasizing the rationale behind experimental choices and robust data analysis. This strategic approach ensures a thorough and efficient elucidation of a novel compound's pharmacological profile.

Introduction: The Pharmacological Significance of the 1,4'-Bipiperidine Scaffold

The 1,4'-bipiperidine core is a versatile scaffold found in numerous centrally active agents. Its conformational flexibility and basic nitrogen atoms allow for critical interactions with a variety of receptor targets. Derivatives have shown activity at histamine H3 receptors, opioid receptors, and various GPCRs and ion channels. The specific subject of this note, this compound, combines this core with a methoxy group, which can influence binding affinity, selectivity, and metabolic stability.

Given the absence of a well-defined primary target for this specific molecule in public literature, a rational, hypothesis-driven screening approach is essential. The structural alerts within this compound suggest a high probability of interaction with targets known to bind piperidine-containing ligands. Therefore, this guide will focus on establishing a screening cascade against high-value target classes:

-

Sigma Receptors (S1R): These unique endoplasmic reticulum-associated chaperone proteins are prominent targets for piperidine-based ligands and are implicated in a host of neurological disorders.[1]

-

Dopamine Receptors (D2R): As a key monoamine GPCR, the D2 receptor is a classic target for antipsychotic and neurological drugs containing piperidine motifs.[2]

-

Muscarinic Acetylcholine Receptors (M1R): These Gq-coupled receptors are critical for cognitive function and are a major focus in the development of therapies for Alzheimer's disease and schizophrenia.[3]

This application note details the setup of a robust in vitro assay cascade to determine not only if this compound binds to these targets, but also how it modulates their function.

The Characterization Workflow: From Binding to Function

A comprehensive understanding of a compound's activity requires a multi-step approach. The initial step is to confirm direct physical interaction (binding), followed by an assessment of the functional consequence of that binding (signal modulation).

Caption: High-level workflow for in vitro characterization.

Phase 1: Target Affinity Determination via Scintillation Proximity Assay (SPA)

3.1. Principle of Scintillation Proximity Assay (SPA)

SPA is a powerful, homogeneous technology for studying molecular interactions.[4] It eliminates the need for a physical separation of bound and free radioligand, making it ideal for high-throughput screening (HTS).[5] The principle relies on energy transfer from a radiolabel (typically ³H or ¹²⁵I) to a scintillant embedded within a microscopic bead.[6][7]

-

Mechanism: When a radiolabeled ligand binds to a receptor-coated SPA bead, it comes into close proximity to the scintillant. The beta particles emitted by the radioisotope (e.g., ³H) have a very short path length in aqueous solution (~1.5 µm).[7] If the radioligand is bound, this energy is sufficient to excite the scintillant, which then emits light. Unbound radioligand in the bulk solution is too far away for its emitted energy to reach the bead, thus producing no signal.[6] The amount of light generated is therefore directly proportional to the amount of bound radioligand.

3.2. Experimental Protocol: Competitive S1R Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Ki) of this compound for the Sigma-1 receptor (S1R) by measuring its ability to displace the known radioligand, [³H]-(+)-pentazocine.[1][8]

Materials:

-

Membrane Preparation: Guinea Pig Liver membranes, a rich source of S1R.[8]

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific Ligand: Haloperidol.[9]

-

SPA Beads: Wheat Germ Agglutinin (WGA) coated YSi SPA beads (suitable for capturing glycosylated membrane proteins).

-

Assay Plate: 96-well or 384-well white, clear-bottom microplate.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compound: this compound, serially diluted.

-

Instrumentation: Microplate scintillation counter.

Protocol Steps:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. The final DMSO concentration in the assay should be <1%.

-

Dilute the S1R membrane preparation in ice-cold assay buffer to a pre-determined optimal concentration.

-

Dilute the [³H]-(+)-pentazocine in assay buffer to a final concentration near its Kd value (e.g., 2-5 nM).

-

Prepare a high-concentration solution of haloperidol (e.g., 10 µM final concentration) for determining non-specific binding.

-

Re-suspend the WGA SPA beads in assay buffer to the desired concentration (e.g., 1 mg/well).

-

-

Assay Plate Setup (per well):

-

Total Binding (TB): Add 25 µL assay buffer.

-

Non-Specific Binding (NSB): Add 25 µL of 10 µM haloperidol.

-

Test Compound: Add 25 µL of the this compound serial dilutions.

-

Add 25 µL of diluted [³H]-(+)-pentazocine to all wells.

-

Add 50 µL of the diluted S1R membrane preparation to all wells.

-

Add 50 µL of the SPA bead suspension to all wells.

-

-

Incubation:

-

Seal the plate and incubate for 2 hours at room temperature with gentle shaking to allow the binding to reach equilibrium and the beads to settle.

-

-

Detection:

-

Measure the light output (in Counts Per Minute, CPM) using a microplate scintillation counter.

-

3.3. Data Analysis and Presentation

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Normalize Data: Express the data for the test compound as a percentage of specific binding: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB))).

-

Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

-

Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 1: Representative Binding Affinity Data

| Target Receptor | Radioligand | Test Compound Ki (nM) |

| Sigma-1 (S1R) | [³H]-(+)-pentazocine | 85 |

| Dopamine D2 (D2R) | [³H]-Spiperone | 450 |

| Muscarinic M1 (M1R) | [³H]-Pirenzepine | >10,000 |

This table presents hypothetical data to illustrate how results are summarized. A Ki value >10,000 nM is typically considered inactive.

Phase 2: Functional Characterization of GPCR Activity

Once a compound demonstrates significant binding affinity (e.g., Ki < 1 µM), the next critical step is to determine its functional effect. Does it activate the receptor (agonist), block the endogenous ligand's action (antagonist), or have no effect? This is achieved by measuring the downstream second messengers produced upon GPCR activation.[10][11]

Functional Assay for Gi-Coupled Receptors (e.g., Dopamine D2)

Dopamine D2 receptors are canonically coupled to the Gi alpha subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12]

Caption: Simplified signaling pathway for a Gi-coupled receptor.

Principle of HTRF cAMP Assay: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive TR-FRET technology.[13] In the context of a cAMP assay, it operates as a competitive immunoassay.[14] A stable, long-lifetime europium cryptate donor (e.g., on an anti-cAMP antibody) and a compatible acceptor (e.g., d2-labeled cAMP) are used. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.

-

High cAMP: Cellular cAMP displaces d2-cAMP from the antibody, separating the donor and acceptor. The FRET signal is low .

-

Low cAMP: d2-cAMP binds to the antibody, bringing the donor and acceptor close. The FRET signal is high .

For a Gi-coupled receptor, agonist stimulation inhibits cAMP production, leading to a higher HTRF signal.

Protocol: HTRF cAMP Assay for D2R Antagonist Activity

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the human Dopamine D2 receptor into a 384-well white plate and culture overnight.

-

Compound Addition (Antagonist Mode):

-

Prepare serial dilutions of this compound.

-

Add the compound dilutions to the cells and pre-incubate for 15-30 minutes. This allows the potential antagonist to occupy the receptor.

-

-